N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Description

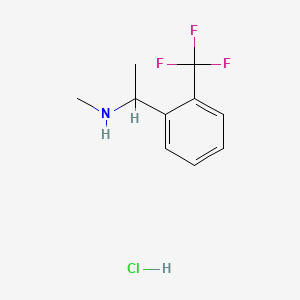

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a phenylalkylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho (2-) position of the phenyl ring, a methyl group on the ethylamine backbone, and a hydrochloride salt form. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, which are critical for central nervous system (CNS) penetration .

Properties

Molecular Formula |

C10H13ClF3N |

|---|---|

Molecular Weight |

239.66 g/mol |

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13;/h3-7,14H,1-2H3;1H |

InChI Key |

NHJJDCGNFVEOFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following key steps:

- Formation of the amine backbone through reductive amination or alkylation reactions.

- Introduction of the trifluoromethyl-substituted aromatic moiety.

- Conversion of the free amine to its hydrochloride salt for stability and isolation.

Reductive Amination Approach

One common approach to synthesize related trifluoromethyl phenyl ethanamines involves reductive amination of the corresponding aldehyde with a methylamine source, followed by reduction under catalytic hydrogenation.

Procedure Highlights (Adapted from Related Processes):

- Starting Materials: 2-(trifluoromethyl)benzaldehyde and methylamine or N-methylamine hydrochloride.

- Solvent: Methanol or mixed solvents such as methanol-water.

- Catalyst: Metal catalysts such as palladium on carbon (Pd/C) or Raney nickel.

- Conditions: Hydrogen atmosphere under controlled pressure (e.g., 1-5 atm), temperature ranging from 25°C to 45°C.

- Workup: Filtration to remove catalyst, concentration of reaction mixture, and crystallization of the hydrochloride salt.

This method yields the desired amine hydrochloride with high purity (>99% by HPLC) after recrystallization from solvents like ethyl acetate or methanol.

Alkylation of Primary Amines

Another method involves direct methylation of the primary amine precursor using methylating agents such as methyl iodide or formaldehyde with reducing agents (Eschenmoser reaction). However, direct alkylation often leads to over-alkylation and formation of dimethylated byproducts, requiring careful stoichiometric control and purification.

Salt Formation

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate). This step facilitates purification and improves the compound's stability and handling properties.

Detailed Reaction Conditions and Purification

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Reductive Amination | 2-(trifluoromethyl)benzaldehyde, methylamine, Pd/C, H2 (1-5 atm), MeOH, 25-45°C | Reaction time: 6-12 h; monitored by HPLC |

| Catalyst Removal | Filtration | Catalyst washed with methanol or ethyl acetate |

| Concentration & Cooling | Concentrate under reduced pressure, cool to 15-20°C | Crystallization of hydrochloride salt |

| Salt Formation | Addition of HCl in ethanol or ethyl acetate | Ensures formation of stable hydrochloride salt |

| Purification | Recrystallization from ethyl acetate or methanol | Purity > 99.9% by HPLC |

Research Findings and Optimization

- Solvent Choice: Methanol is preferred for solubility and reaction efficiency, but mixtures with water or ethyl acetate are used for crystallization and purification.

- Catalyst Selection: Palladium on carbon provides efficient reduction with minimal side reactions; temperature and pressure optimization enhances yield and purity.

- Reaction Monitoring: HPLC analysis is critical for assessing conversion and purity, enabling timely intervention to avoid over-reduction or byproduct formation.

- Yield and Purity: Optimized processes yield >90% isolated product with purity exceeding 99.9%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-(trifluoromethyl)benzaldehyde, methylamine, Pd/C, H2 | MeOH, 25-45°C, 1-5 atm H2 | High purity, good yield | Requires hydrogenation setup |

| Direct Alkylation | Primary amine, methyl iodide | Stoichiometric control needed | Simple reagents | Over-alkylation byproducts |

| Salt Formation | Free base amine, HCl | Room temperature, ethanol solvent | Stabilizes compound | Requires purification steps |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Positional Isomerism : The para-CF₃ isomer () likely exhibits distinct electronic and steric properties compared to the ortho-CF₃ target compound. Para substitution often enhances receptor binding affinity in serotonergic analogs, but ortho groups may improve metabolic stability .

- The methyl group in the target compound balances lipophilicity and steric hindrance .

Pharmacological and Functional Comparisons

Table 2: Activity Data for Select Analogs

Key Findings :

- The N-methyl group in the target compound may further modulate this bias by altering amine interactions with receptor residues.

- Potency Trends : Methoxy and trifluoromethyl substituents (e.g., 2C-TFM) enhance 5HT2AR affinity compared to simpler analogs like 2C-T (2-(2,5-dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride). The target compound’s ortho-CF₃ group may similarly boost potency but requires empirical validation .

Table 3: Physicochemical Comparison

Notes:

Biological Activity

N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and biological activity based on diverse sources.

- Molecular Formula : CHClFN

- Molecular Weight : 239.67 g/mol

- CAS Number : Not available

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Chlamydia and E. coli .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Similar Trifluoromethyl Derivative | Chlamydia trachomatis | 50 |

The presence of the trifluoromethyl group has been linked to enhanced activity against Chlamydia, indicating its role in the compound's mechanism of action .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives are effective against pathogens, they also exhibit varying degrees of toxicity towards human cells. In vitro studies have demonstrated that certain concentrations lead to cell death, underscoring the need for careful dosage optimization .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial topoisomerases, disrupting DNA replication and transcription processes .

Case Studies

Recent case studies highlight the compound's potential in treating bacterial infections. For example, a study involving HEp-2 cells infected with C. trachomatis showed that treatment with this compound significantly reduced inclusion numbers and sizes compared to untreated controls .

Table 2: Case Study Results on Inclusion Reduction

| Treatment | Inclusion Count (per cell) | Size (μm²) |

|---|---|---|

| Control (untreated) | 15 | 25 |

| This compound | 5 | 10 |

These findings suggest a promising avenue for further research into this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated trifluoromethylphenyl precursors. For example, nucleophilic substitution of 2-(trifluoromethyl)phenyl halides with methylamine derivatives, followed by salt formation using HCl gas in anhydrous ethanol. Purity optimization includes recrystallization from polar aprotic solvents (e.g., acetonitrile) and column chromatography with silica gel (40–63 µm) eluted with dichloromethane/methanol (95:5 v/v) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO-d6 to confirm the methylamine backbone and trifluoromethylphenyl substituents. The methyl group appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with substitution .

- HPLC : Employ a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% over 20 min) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential amine reactivity. Waste disposal requires neutralization with 1 M NaOH before incineration by licensed facilities .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric or diastereomeric impurities in this compound?

- Methodological Answer : Chiral HPLC with a Chiralpak IA column (4.6 × 250 mm, 5 µm) and hexane/isopropanol (80:20) mobile phase can separate enantiomers. For diastereomers, use RP-UPLC with a BEH C18 column and 0.1% formic acid gradient to resolve regioisomers (e.g., retention time differences of ~0.2 min) .

Q. How does the trifluoromethyl group influence the compound’s receptor-binding affinity, and what assays validate this?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, potentially increasing binding to serotonin (5-HT2A) or dopamine receptors. Validate via:

- Radioligand Binding Assays : Compete with H-ketanserin for 5-HT2A receptors in HEK293 cell membranes .

- β-Arrestin Recruitment : Use bioluminescence resonance energy transfer (BRET) to assess biased agonism .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- LogP Calculation : Use Molinspiration or ChemAxon to estimate lipophilicity (CF3 groups increase LogP by ~1.2 units).

- CYP450 Metabolism : Simulate metabolic stability with Schrödinger’s MetaSite, focusing on N-demethylation and oxidative pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer : Compare regioisomers (e.g., 2- vs. 3-trifluoromethyl substitution) using standardized assays. For example, 2C-T-7 (2,5-dimethoxy-4-propylthiophenyl) shows higher 5-HT2A affinity than its methylthio analog, highlighting substituent position effects .

Comparative Structural Analysis

Q. How does this compound compare to Cinacalcet HCl in receptor interactions?

- Methodological Answer : Cinacalcet (a calcimimetic) binds CaSR receptors via its naphthyl and trifluoromethyl groups, while this compound’s simpler structure may target monoamine transporters. Use calcium flux assays (FLIPR) to compare CaSR modulation .

Experimental Design Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.